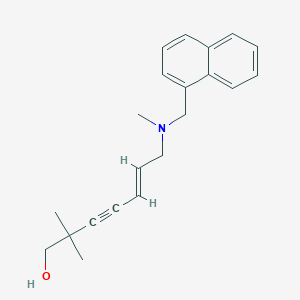

Hydroxy Terbinafine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

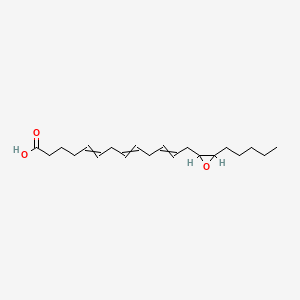

Hydroxy Terbinafine is a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine . It is a specific inhibitor of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis . Terbinafine is mainly used to treat fungal infections such as pityriasis versicolor, fungal nail infections, and ringworm including jock itch and athlete’s foot .

Synthesis Analysis

The synthesis of Terbinafine involves complex chemical processes. A significant study related to its synthesis involves the reaction of 1-bromo-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethanamine, further processed through Grignard reactions among other steps .Molecular Structure Analysis

The molecular structure of Terbinafine, and by extension, Hydroxy Terbinafine, is crucial for its antifungal activity. Terbinafine’s structure has been determined through various solid-state techniques, revealing its crystalline structure and how modifications might affect its pharmacological properties.Chemical Reactions Analysis

Terbinafine is an allylamine antifungal. It works by inhibiting the synthesis of ergosterol, a key sterol component in the plasma membrane of the fungal cell . Terbinafine inhibits squalene epoxidase, the enzyme which catalyzes the conversion of squalene to squalene-2,3 epoxide, a precursor of lanosterol, which in turn is a direct precursor of ergosterol .Physical And Chemical Properties Analysis

The physical properties of Hydroxy Terbinafine, such as solubility, melting point, and stability, are vital for its formulation and effectiveness . The chemical stability and reactivity of Hydroxy Terbinafine are critical for its storage, handling, and pharmacological effect.Aplicaciones Científicas De Investigación

Antifungal Medication

Terbinafine, an inhibitor of squalene epoxidase in ergosterol biosynthesis, is primarily used as an antifungal medication . It has been proven effective against prevalent plant pathogens .

Pesticide Applications

Terbinafine has potential uses in pesticide applications . It has been shown to be effective in controlling plant pathogens, thus helping to protect crops .

Enhancement of Water Solubility

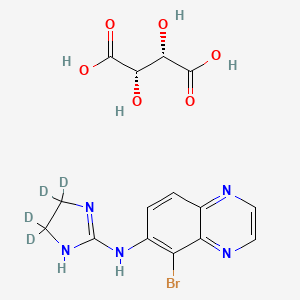

Ionic salts of terbinafine have been synthesized to improve its water solubility . Among these salts, TIS 5 has shown to increase the water solubility of terbinafine by three orders of magnitude .

Improvement of Dispersion during Spraying

The ionic salts of terbinafine, particularly TIS 5, have been found to reduce its surface tension, facilitating better dispersion during spraying .

Treatment of Superficial Fungal Infections

Terbinafine HCL (TBH)-loaded nanogels have been investigated as a new approach to treating superficial fungal infections . The nanogels have shown promising results in in vivo studies conducted on animal models infected with a fungal infection .

Topical Drug Delivery Applications

Solid lipid nanoparticles (SLNs) of Terbinafine HCL (TFH) have been developed for topical drug delivery applications . These SLNs are at the forefront of the rapidly developing field of nanotechnology with several potential applications in drug delivery and research .

Safety and Hazards

Terbinafine has some safety concerns. Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) .

Direcciones Futuras

There is significant interest in developing the drug for the treatment of deep mycoses, either alone or in combination, for disorders such as cryptococcosis, invasive aspergillosis, and other mould infections . Also, there is potential for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .

Mecanismo De Acción

Target of Action

Hydroxy Terbinafine primarily targets the fungal squalene monooxygenase , an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

Hydroxy Terbinafine interacts with its target, the fungal squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, treated fungi accumulate squalene while becoming deficient in ergosterol .

Propiedades

IUPAC Name |

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJUKJZTGFNKY-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)